Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride
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Overview
Description
Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique seven-five fused bicyclic structure, which includes both pyrazole and diazepine rings. The presence of these rings makes it a valuable scaffold for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride typically involves several key steps:
Alkylation: Commercially available Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The use of commercially available starting materials and straightforward reaction conditions ensures that the synthesis can be performed on a large scale without significant cost or complexity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Selective reduction of the lactam is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the N-terminal of the diazepine ring.
Common Reagents and Conditions
Borane: Used for the selective reduction of the lactam.
tert-Butyloxycarbonyl protecting group: Used to protect the resulting amine.
Buchwald and Chan arylations: Commonly used for arylation reactions.
Major Products
The major products formed from these reactions include various derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride: A similar compound with a slightly different structure.
Pyrazolo[1,5-a]pyrimidines: Another class of compounds with a similar pyrazole ring but different fused ring systems.
Uniqueness
Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride is unique due to its seven-five fused bicyclic structure, which provides a versatile scaffold for drug design and medicinal chemistry. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-5-7-6-10-3-2-4-12(7)11-8;/h5,10H,2-4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBFRQOOHNSJKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCNCC2=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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